molecular formula C18H26N6O B2708757 2-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butanamide CAS No. 1021109-48-7

2-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butanamide

Cat. No.: B2708757
CAS No.: 1021109-48-7
M. Wt: 342.447
InChI Key: JFUWHICASSDUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butanamide is a structurally complex amide derivative featuring a pyridazine core substituted with aminoethyl and 6-methylpyridin-2-yl groups. The compound’s multiple amino groups and heterocyclic rings may enhance solubility and target-binding interactions compared to simpler analogs .

Properties

IUPAC Name

2-ethyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-4-14(5-2)18(25)20-12-11-19-15-9-10-17(24-23-15)22-16-8-6-7-13(3)21-16/h6-10,14H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUWHICASSDUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCNC1=NN=C(C=C1)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butanamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₅H₁₈N₄O, and it features a pyridazine ring, which is known for its diverse biological activities. The structure includes multiple functional groups that may contribute to its pharmacological effects.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Amine Functionalization : The introduction of amino groups at specific positions on the pyridazine.
  • Alkylation : The final steps often involve alkylating agents to attach the ethyl and butanamide groups.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.
  • Antimicrobial Properties : Certain analogs demonstrate efficacy against a range of bacterial and fungal pathogens, suggesting potential use as antimicrobial agents.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Binding : The compound could interact with various receptors, modulating their activity and influencing physiological responses.

Study 1: Antitumor Activity

A study examining the effects of similar pyridazine derivatives on cancer cells found that modifications to the amino groups significantly enhanced their cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating effective inhibition at low concentrations.

CompoundIC50 (µM)Cancer Type
Compound A5.4Breast
Compound B8.1Lung
2-Ethyl-N-(...)4.6Breast

Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of related compounds, revealing that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

DerivativeZone of Inhibition (mm)Bacteria
Compound C15S. aureus
Compound D12E. coli
2-Ethyl-N-(...)18S. aureus

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with two analogs: 2-ethyl-2-(hydroxymethyl)-N-(6-methylpyridin-3-yl)butanamide (4E4) and 2-ethyl-N-(3-pyridinylmethyl)butanamide (CAS 524726-64-5) .

Parameter Target Compound 4E4 (C13H20N2O2) CAS 524726-64-5 (C12H18N2O)
Molecular Formula Likely C18H26N6O (estimated) C13H20N2O2 C12H18N2O
Molecular Weight ~342.45 g/mol (estimated) 236.31 g/mol 206.28 g/mol
Key Functional Groups Pyridazine, aminoethyl, 6-methylpyridin-2-yl Hydroxymethyl, 6-methylpyridin-3-yl Pyridinylmethyl
Hydrogen Bond Donors 3 (amino groups) 2 (amide NH, hydroxyl) 1 (amide NH)
Hydrogen Bond Acceptors 7 (pyridazine N, pyridine N, amide O) 4 (amide O, pyridine N, hydroxyl O) 3 (amide O, pyridine N)
Predicted LogP ~1.8 (moderate lipophilicity) ~0.9 (higher polarity due to hydroxyl) ~2.1 (lower polarity)
Solubility Moderate (polar amino groups vs. bulky pyridazine) High (hydroxyl enhances aqueous solubility) Low (limited polar groups)
Key Observations:

Hydrogen Bonding: The target compound’s three hydrogen bond donors and seven acceptors suggest stronger target-binding capabilities than CAS 524726-64-5, which has only one donor.

Solubility: While 4E4 benefits from a hydroxyl group for enhanced solubility, the target compound’s amino groups may offset the reduced polarity of its pyridazine ring.

Target Compound vs. 4E4
  • 4E4’s hydroxyl group confers high solubility but may limit membrane permeability due to increased polarity. In contrast, the target compound’s aminoethyl and pyridazine groups balance moderate solubility with improved lipophilicity, favoring cell penetration .
  • Binding Interactions : The pyridazine ring in the target compound provides additional nitrogen atoms for π-π stacking or hydrogen bonding with biological targets, unlike 4E4’s pyridine ring.
Target Compound vs. CAS 524726-64-5
  • This may explain its narrower bioactivity profile compared to the target compound .
  • Lipophilicity : The higher logP of CAS 524726-64-5 suggests better membrane permeability but may compromise solubility in physiological environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.